

Metasequirin D: A Lignan with Potential Anticancer Activity

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Compound of Interest

Compound Name: Metasequirin D

Cat. No.: B1145687

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An In-depth Technical Guide on the Potential Biological Activities of **Metasequirin D**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequirin D is a norlignan compound that has been isolated from the stems and leaves of *Metasequoia glyptostroboides*, a unique deciduous conifer often referred to as a "living fossil". [1][2] Lignans and norlignans are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their diverse biological activities, including potential applications in anticancer and anti-inflammatory research.[3] This technical guide provides a comprehensive overview of the known biological activities of **Metasequirin D**, with a focus on its potential as a cytotoxic agent against cancer cells. While specific quantitative data from primary literature is not publicly accessible, this guide consolidates the available information and presents a representative experimental framework for assessing its anticancer potential.

Chemical and Physical Properties

- Chemical Formula: $C_{19}H_{22}O_6$ [3]
- Molecular Weight: 346.4 g/mol [3]
- CAS Number: 1264694-96-3 [3]

- Class: Norlignan[4]

Potential Biological Activities

Metasequirin D has been identified as a bioactive compound with potential applications in experimental pharmacology and biochemistry.[3] Its primary area of investigation lies in its potential as an anticancer and anti-inflammatory agent.[3]

Anticancer Activity

The most significant reported biological activity of **Metasequirin D** is its potential cytotoxicity against human tumor cell lines. A key study by Dong et al. (2011) reported the isolation of **Metasequirin D** and its subsequent evaluation for cytotoxicity against five human tumor cell lines.[4] While the specific quantitative results of this study are not detailed in publicly available abstracts, the investigation itself points to the compound's potential as an anticancer agent. The cell lines typically used in such primary screenings include those for leukemia (e.g., HL-60), liver cancer (e.g., SMMC-7721), lung cancer (e.g., A-549), breast cancer (e.g., MCF-7), and colon cancer (e.g., SW480).

Data Presentation

Due to the inaccessibility of the full-text primary literature, the specific IC_{50} values for **Metasequirin D** against various cancer cell lines cannot be presented. The following table is a representative template of how such quantitative data would be structured for clear comparison.

Cell Line	Cancer Type	IC ₅₀ (μM) of Metasequirin D	Positive Control (e.g., Cisplatin) IC ₅₀ (μM)
HL-60	Promyelocytic Leukemia	Data not available	Data not available
SMMC-7721	Hepatocellular Carcinoma	Data not available	Data not available
A-549	Lung Carcinoma	Data not available	Data not available
MCF-7	Breast Adenocarcinoma	Data not available	Data not available
SW480	Colon Adenocarcinoma	Data not available	Data not available

Experimental Protocols

The following is a detailed methodology for a representative cytotoxicity assay, the MTT assay, which is commonly used to evaluate the cytotoxic effects of natural products like **Metasequirin D**.

MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

- A stock solution of **Metasequirin D** is prepared in dimethyl sulfoxide (DMSO).
- Serial dilutions of **Metasequirin D** are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 μ M). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
- The culture medium is removed from the wells and replaced with the medium containing the different concentrations of **Metasequirin D**. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like cisplatin) are also included.

3. Incubation:

- The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.

4. MTT Assay:

- After the incubation period, 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
- The medium containing MTT is then carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- The plates are gently shaken for 10 minutes to ensure complete dissolution.

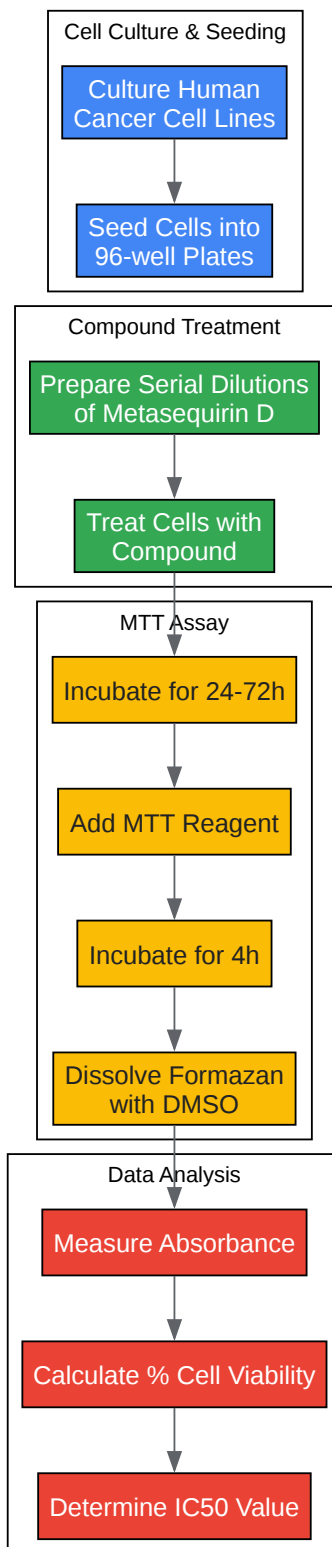
5. Data Analysis:

- The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.
- The cell viability is calculated as a percentage of the vehicle control:
 - % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

- The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

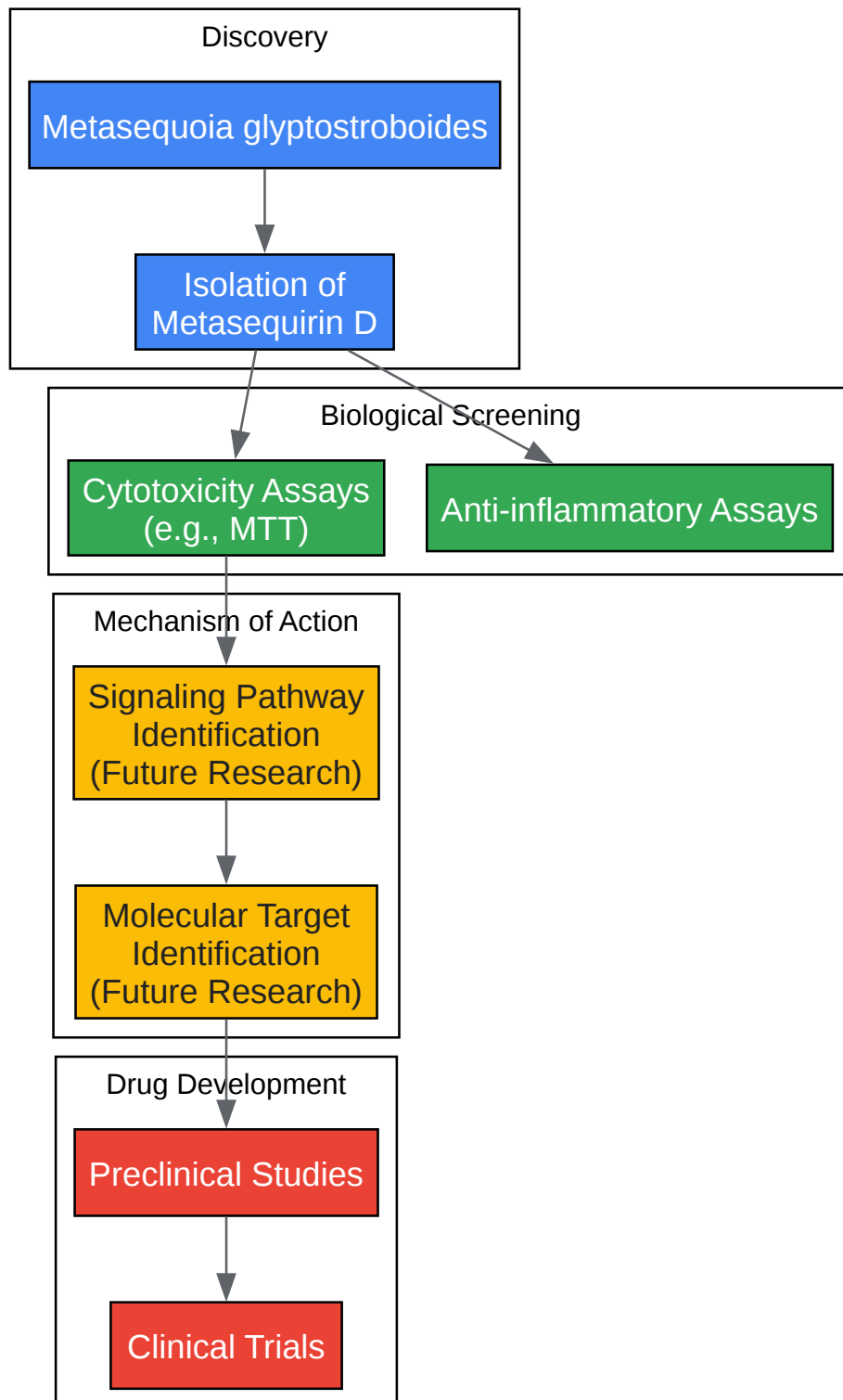
Experimental Workflow for Cytotoxicity Testing of Metasequirin D

[Click to download full resolution via product page](#)Caption: Workflow for determining the cytotoxicity of **Metasequirin D**.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by **Metasequirin D**. Research into the mechanism of action of other cytotoxic lignans often points towards interference with key cellular processes such as cell cycle progression, induction of apoptosis (programmed cell death), and inhibition of topoisomerase enzymes. Further investigation is required to elucidate the molecular targets and signaling cascades affected by **Metasequirin D**.

Logical Relationship in Natural Product Drug Discovery



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Caption: The process of natural product drug discovery for **Metasequirin D**.

Conclusion and Future Directions

Metasequirin D, a norlignan from *Metasequoia glyptostroboides*, has been identified as a compound with potential anticancer activity. While the specific quantitative data on its cytotoxicity remains to be fully disclosed in accessible literature, the initial findings warrant further investigation. Future research should focus on:

- **Comprehensive Cytotoxicity Profiling:** Determining the IC_{50} values of **Metasequirin D** against a broader panel of cancer cell lines, including drug-resistant variants.
- **Mechanism of Action Studies:** Elucidating the specific signaling pathways and molecular targets through which **Metasequirin D** exerts its cytotoxic effects. This could involve investigating its impact on apoptosis, the cell cycle, and key cancer-related proteins.
- **In Vivo Efficacy:** Evaluating the antitumor activity of **Metasequirin D** in animal models to assess its therapeutic potential in a physiological context.
- **Structure-Activity Relationship Studies:** Synthesizing and testing analogs of **Metasequirin D** to identify structural features crucial for its bioactivity and to potentially develop more potent and selective anticancer agents.

The exploration of natural products like **Metasequirin D** holds promise for the discovery of novel therapeutic leads for the treatment of cancer.

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